molecular formula C16H25NO3S B14613998 [Di(butan-2-yl)amino](phenylmethanesulfonyl)methanone CAS No. 60002-14-4

[Di(butan-2-yl)amino](phenylmethanesulfonyl)methanone

Cat. No.: B14613998
CAS No.: 60002-14-4
M. Wt: 311.4 g/mol
InChI Key: SPXVPZGOOXYDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(butan-2-yl)aminomethanone: is a chemical compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to a methanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di(butan-2-yl)aminomethanone typically involves the reaction of phenylmethanesulfonyl chloride with di(butan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of Di(butan-2-yl)aminomethanone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Di(butan-2-yl)aminomethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.

    Substitution: Various nucleophiles; often in the presence of a base to facilitate the reaction.

Major Products:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Corresponding alcohols or amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Chemistry: Di(butan-2-yl)aminomethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.

Industry: In the industrial sector, Di(butan-2-yl)aminomethanone is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Di(butan-2-yl)aminomethanone: Similar structure but with a sulfinyl group instead of a sulfonyl group.

    Di(butan-2-yl)aminoethanone: Similar structure but with an ethanone backbone instead of methanone.

Uniqueness: Di(butan-2-yl)aminomethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the di(butan-2-yl)amino group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

60002-14-4

Molecular Formula

C16H25NO3S

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzylsulfonyl-N,N-di(butan-2-yl)formamide

InChI

InChI=1S/C16H25NO3S/c1-5-13(3)17(14(4)6-2)16(18)21(19,20)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3

InChI Key

SPXVPZGOOXYDCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)S(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.